molecular formula C8H9BrN2O2 B2711082 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid CAS No. 1782051-01-7

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B2711082
CAS No.: 1782051-01-7
M. Wt: 245.076
InChI Key: JRADPOJQANPXFM-UHFFFAOYSA-N
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Description

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a bromine atom and a carboxylic acid group attached to an imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid typically involves the bromination of tetrahydroimidazo[1,5-a]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar structure but lacks the carboxylic acid group.

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

Uniqueness

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-8-10-4-6-3-5(7(12)13)1-2-11(6)8/h4-5H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRADPOJQANPXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2Br)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782051-01-7
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
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